[3-Amino-4-(2-chlorophenyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YL](2-thienyl)methanone
Description
3-Amino-4-(2-chlorophenyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YLmethanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a cyclopenta[b]thieno[3,2-e]pyridine core fused with a thienyl and chlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Properties
Molecular Formula |
C21H15ClN2OS2 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
[6-amino-8-(2-chlorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-5-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C21H15ClN2OS2/c22-13-7-2-1-5-11(13)16-12-6-3-8-14(12)24-21-17(16)18(23)20(27-21)19(25)15-9-4-10-26-15/h1-2,4-5,7,9-10H,3,6,8,23H2 |
InChI Key |
VPYDTWXILNFSHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C3C(=C2C4=CC=CC=C4Cl)C(=C(S3)C(=O)C5=CC=CS5)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Amino-4-(2-chlorophenyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YLmethanone involves multicomponent reactions and specific reaction conditions. One common synthetic route includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with alkylating agents . The reaction typically requires the presence of a base such as triethylamine and proceeds through a series of intermediate steps, including the formation of cyanothioacetamide and subsequent Knoevenagel condensation . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Amino-4-(2-chlorophenyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YLmethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, it has shown potential as a pharmacophore for the development of new therapeutic agents, particularly in the treatment of central nervous system disorders and as inhibitors of specific enzymes . Additionally, its fluorescent properties make it useful as a probe in biochemical assays and imaging studies .
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-chlorophenyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YLmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as protein kinases, by interacting with their active sites . This inhibition can lead to the modulation of various cellular processes, including signal transduction, cell proliferation, and apoptosis . The exact molecular targets and pathways involved may vary depending on the specific biological context and application.
Comparison with Similar Compounds
When compared to other similar compounds, 3-Amino-4-(2-chlorophenyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YLmethanone stands out due to its unique combination of functional groups and structural features. Similar compounds include other cyclopenta[b]thieno[3,2-e]pyridine derivatives, such as 3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-ylmethanone . These compounds share some structural similarities but differ in their specific substituents and resulting chemical properties. The presence of the thienyl and chlorophenyl groups in 3-Amino-4-(2-chlorophenyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YLmethanone imparts distinct reactivity and biological activity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
